
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is a synthetic organic compound with a unique structure that includes a bromine atom, a phenyl group, and a tetrahydrobenzodiazoninone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the tetrahydrobenzodiazoninone core, followed by bromination and phenylation reactions to introduce the bromine and phenyl groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar structural motif but different functional groups.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another related compound with a similar backbone but distinct chemical properties.
Uniqueness
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is unique due to its specific combination of a bromine atom, phenyl group, and tetrahydrobenzodiazoninone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
55384-43-5 |
|---|---|
分子式 |
C17H15BrN2O |
分子量 |
343.2 g/mol |
IUPAC名 |
9-bromo-7-phenyl-1,3,4,5-tetrahydro-1,6-benzodiazonin-2-one |
InChI |
InChI=1S/C17H15BrN2O/c18-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) |
InChIキー |
NBAJSVVMPUMOPL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C(C=C(C=C2)Br)C(=NC1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
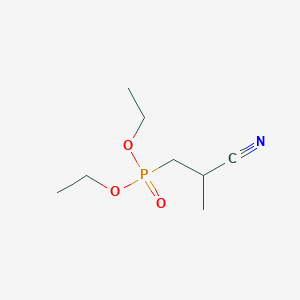
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
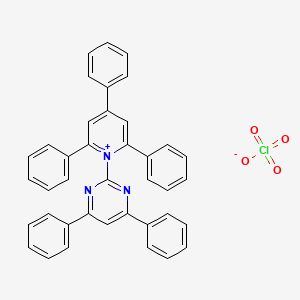
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
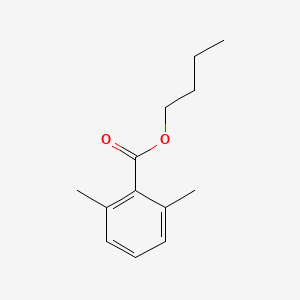


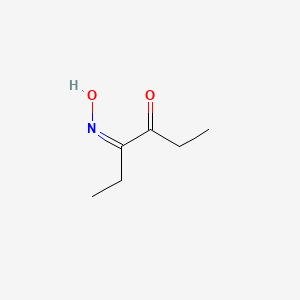
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
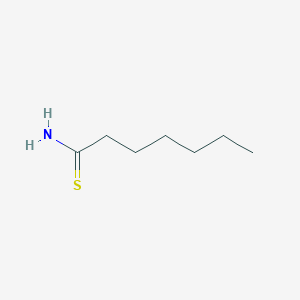
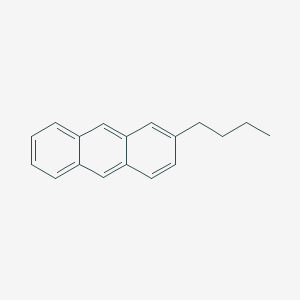
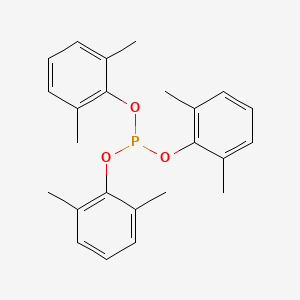
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
